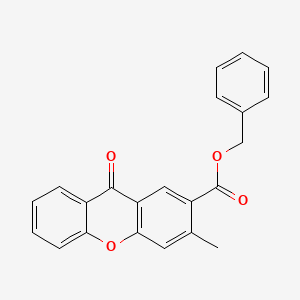![molecular formula C14H15F3O3 B3032294 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid CAS No. 1385696-63-8](/img/structure/B3032294.png)
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carboxylic acid derivatives can be complex, involving multiple steps and different reagents. For instance, paper discusses the formation of carboxy(phenyl)ketene as a major product by thermal fragmentation, which could be a potential intermediate in the synthesis of related compounds. Paper describes the preparation of a carboxylate through aromatization using iodine and methanol at reflux conditions, a method that could potentially be adapted for the synthesis of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid. Paper outlines a synthesis method for a triazole derivative, starting from phenyl acetylene, which could offer a route for the synthesis of phenyl-containing carboxylic acids.
Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives is crucial for their reactivity and properties. Paper provides a detailed analysis of the molecular structure using IR and X-ray diffraction studies, which could be relevant for understanding the structure of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid. The stability and charge distribution within the molecule are analyzed using NBO analysis, which could also be applied to the compound .
Chemical Reactions Analysis
The reactivity of carboxylic acid derivatives with other chemical species is an important aspect of their chemistry. Paper discusses the catalytic role of a boronic acid derivative in the dehydrative amidation between carboxylic acids and amines, which could be relevant for the functionalization of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid. Paper describes various reactions, including alkylation and nitration, of a triazole carboxylic acid, which could provide insights into the reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives, such as their mesomorphic properties and stability, are important for their applications. Paper investigates the smectic phases and phase transitions of biphenyl carboxylates, which could be relevant for understanding the liquid crystalline properties of related compounds. Paper observes the formation of a stable carbocation in a Criegee rearrangement, which could inform the stability and reactivity of carboxylic acid derivatives under certain conditions.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Synthesis of Functionalized (Trifluoromethyl)Benzenes and Pyridines
The research by Volle and Schlosser (2002) describes the preparation of derivatives like 1-ethoxy-3-trifluoromethyl-1,3-butadiene, leading to trifluoromethyl-substituted phthalates or benzoates, which are important for synthesizing functionalized benzenes and pyridines (Volle & Schlosser, 2002).
Synthesis of Chromane Derivatives
Ciolkowski et al. (2009) discuss the synthesis of chromane derivatives, where reactions involving similar trifluoromethyl groups are crucial for producing compounds with potential biological activities (Ciolkowski et al., 2009).
Catalysis and Amidation Processes
Wang, Lu, and Ishihara (2018) found that 2,4-bis(trifluoromethyl)phenylboronic acid is highly effective in catalyzing dehydrative amidation between carboxylic acids and amines, a process essential for peptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science and Polymer Research
Novel Fluorinated Polyimides
Yin et al. (2005) synthesized new fluorine-containing polyimides using a novel fluorinated aromatic diamine monomer, demonstrating these polymers' solubility and thermal stability, which is significant for materials science applications (Yin et al., 2005).
Coordination Complexes for Dye Degradation
Lu et al. (2021) utilized a dicarboxylic acid, similar in structure to 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid, for synthesizing coordination complexes effective in degrading methyl violet dye, indicating potential environmental applications (Lu et al., 2021).
Advanced Chemical Reactions and Mechanisms
Study of Carbocation Stability in Reactions
Krasutsky et al. (2000) observed the formation of a stable carbocation in a reaction involving trifluoroperacetic acid, a finding that helps understand reaction mechanisms and stabilities in organic chemistry (Krasutsky et al., 2000).
Charge Transfer and Emission Tuning
Bae et al. (2014) conducted a study on compounds electronically modulated with aryl groups, including trifluoromethyl groups, to understand through-space charge transfer, which is crucial for developing new luminescent materials (Bae et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to undergo reactions such as diolefination mediated by mono-n-protected amino acid ligands .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties .
Result of Action
Compounds with similar structures have been associated with analgesic effects .
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-2-10(8-11)9-13(12(18)19)4-6-20-7-5-13/h1-3,8H,4-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYIVVOQISPVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139608 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid | |
CAS RN |
1385696-63-8 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



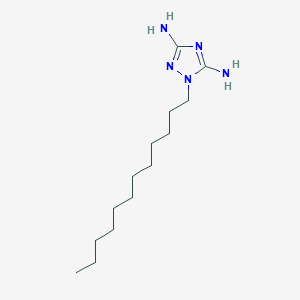
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)
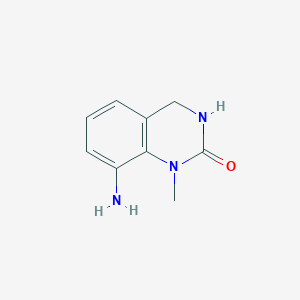

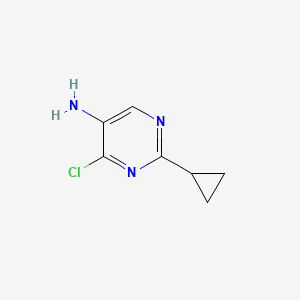
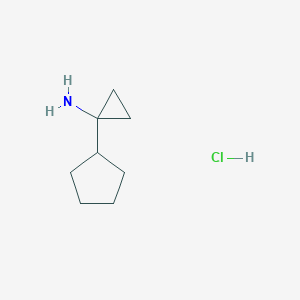
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)
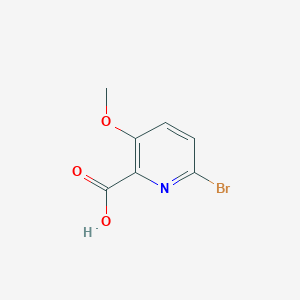
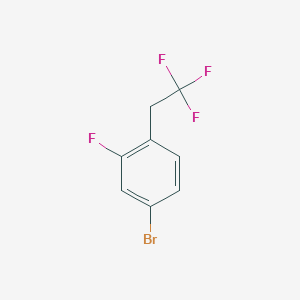
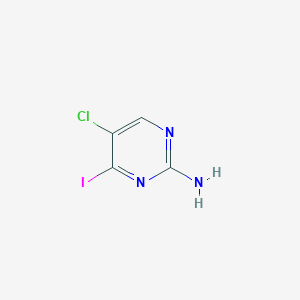
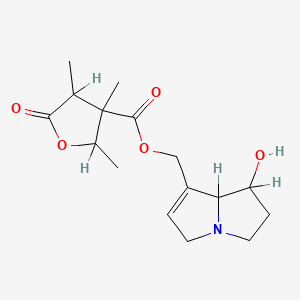

![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)
